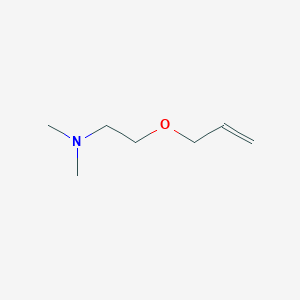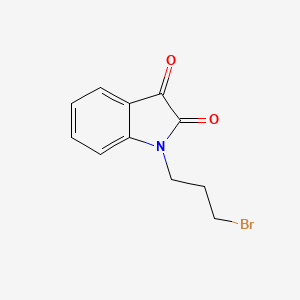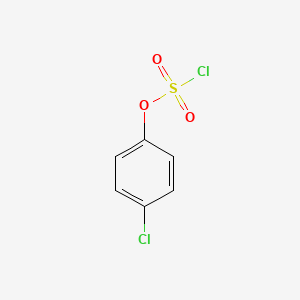![molecular formula C20H26OP+ B3051290 Phosphine oxide, bis[4-(1,1-dimethylethyl)phenyl]- CAS No. 326921-37-3](/img/structure/B3051290.png)
Phosphine oxide, bis[4-(1,1-dimethylethyl)phenyl]-
Descripción general
Descripción
Phosphine oxide, bis[4-(1,1-dimethylethyl)phenyl]- is a chemical compound with the molecular formula C20H27OP . It is also known by other names such as Bis(4-(tert-butyl)phenyl)phosphine oxide . It is a type of organophosphine oxide .
Molecular Structure Analysis
The molecular structure of Phosphine oxide, bis[4-(1,1-dimethylethyl)phenyl]- consists of a phosphorus atom bonded to an oxygen atom and two phenyl groups, each substituted with a tert-butyl group . The molecule is tetrahedral around the phosphorus atom .Physical And Chemical Properties Analysis
Phosphine oxide, bis[4-(1,1-dimethylethyl)phenyl]- has a molecular weight of 314.4 . It has a predicted boiling point of 410.4±48.0 °C . It should be stored under inert gas (nitrogen or Argon) at 2-8°C .Aplicaciones Científicas De Investigación
Formation and Rearrangement
- Heterocyclic Compound Synthesis : Researchers Yoshifuji et al. (2000) discussed the preparation of phosphine oxides and their reaction with sulfur or selenium to yield heterocyclic compounds containing a phosphorus–oxygen bond. This process involves a rearrangement of the methyl moiety of the methoxy group, indicating its use in synthesizing complex organic structures (Yoshifuji et al., 2000).
Material Synthesis and Flame Retardancy
- Polymer Modification for Flame Retardance : Wang et al. (2000) synthesized a flame-resistant poly(ethylene terephthalate) copolymer using a derivative of phosphine oxide. This copolymer exhibited improved flame retarding behavior, higher glass transition temperatures, and enhanced thermal stability (Wang et al., 2000).
- Flame Retardant Synthesis : Peng (2006) explored synthesizing a novel phosphorous flame retardant, highlighting its advantages such as low-cost and light pollution, which aligns with the development of non-halogen flame retardants (Peng, 2006).
High-Performance Polymers
- Novel Fluorinated Polyimides : Zhu et al. (2007) synthesized a novel fluorinated aromatic diamine from phosphine oxide, used to prepare fluorinated polyimides with excellent thermal stability and good solubility in organic solvents (Zhu et al., 2007).
Nanoparticle Applications
- Water-Soluble Nanoparticle Formation : Kim et al. (2005) developed a phosphine oxide polymer for transferring various nanoparticles from organic solvents to water, a crucial step in nanotechnology applications (Kim et al., 2005).
Propiedades
IUPAC Name |
bis(4-tert-butylphenyl)-oxophosphanium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26OP/c1-19(2,3)15-7-11-17(12-8-15)22(21)18-13-9-16(10-14-18)20(4,5)6/h7-14H,1-6H3/q+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLQIAVPVRXPZJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)[P+](=O)C2=CC=C(C=C2)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26OP+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60627792 | |
| Record name | Bis(4-tert-butylphenyl)(oxo)phosphanium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60627792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phosphine oxide, bis[4-(1,1-dimethylethyl)phenyl]- | |
CAS RN |
326921-37-3 | |
| Record name | Bis(4-tert-butylphenyl)(oxo)phosphanium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60627792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![4-{4-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-2-yl}benzenecarboxylic acid](/img/structure/B3051221.png)





